4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
Properties
CAS No. |
1111210-91-3 |
|---|---|
Molecular Formula |
C28H27N5O2S |
Molecular Weight |
497.62 |
IUPAC Name |
4-benzyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C28H27N5O2S/c1-18(2)29-25(34)22-12-13-23-24(15-22)33-27(32(26(23)35)16-20-9-5-4-6-10-20)30-31-28(33)36-17-21-11-7-8-19(3)14-21/h4-15,18H,16-17H2,1-3H3,(H,29,34) |
SMILES |
CC1=CC(=CC=C1)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that belongs to the class of triazoloquinazolines. This compound exhibits a range of biological activities due to its unique structural features, which include a triazole ring and a quinazoline core. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C28H27N5O2S
- Molecular Weight : 497.6 g/mol
- IUPAC Name : 4-benzyl-N-isopropyl-1-((3-methylphenyl)methylsulfanyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
Antimicrobial Activity
Research indicates that compounds with a triazole moiety often exhibit antimicrobial properties. For example:
- Case Study : A study demonstrated that related triazole derivatives showed significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 μg/ml .
Anti-inflammatory Properties
The quinazoline structure is known for its anti-inflammatory effects:
- Mechanism : Compounds similar to the target compound have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Anticancer Potential
Triazoloquinazolines have been explored for their anticancer properties:
- Research Findings : In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The biological activity of 4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be attributed to specific structural features:
- Triazole Ring : Essential for interaction with biological targets.
- Benzyl Substituents : Influence lipophilicity and binding affinity to receptors.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Oxo-[1,2,4]triazolo[4,3-a]quinazoline | Lacks substituents on the benzyl groups | Simpler structure may lead to different biological activity |
| Benzothiazole derivatives | Contains a thiazole ring instead of quinazoline | Known for distinct antimicrobial properties |
| Pyrazole derivatives | Different heterocyclic framework | Often exhibits anti-inflammatory activity |
Scientific Research Applications
Structural Features
The molecular formula of the compound is , with a molecular weight of approximately 497.62 g/mol. Key structural components include:
- Quinazoline moiety : Known for various biological activities.
- Thioether group : Enhances reactivity and interaction with biological targets.
- Amide functional group : Often associated with improved pharmacological properties.
Research indicates that compounds containing the quinazoline moiety exhibit significant biological activities, including:
- Antitumor effects : Demonstrated cytotoxicity against various cancer cell lines.
- Antimicrobial properties : Inhibition of bacterial growth.
- Anti-inflammatory activities : Potential to reduce inflammation in various models.
Antitumor Activity
A study highlighted the cytotoxic effects of quinazoline derivatives against cancer cell lines. The IC50 values for related compounds ranged from 1.61 to 23.30 µg/mL, indicating potent activity against tumor cells. The presence of specific substituents on the phenyl ring significantly enhanced cytotoxic activity.
Antimicrobial Properties
In vitro studies demonstrated that derivatives of the quinazoline family exhibit notable antimicrobial properties. For example:
| Compound | % Inhibition (50 µM) |
|---|---|
| This compound | 42.78 ± 4.86 |
This suggests promising applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Research has shown that quinazoline derivatives can modulate inflammatory pathways. The compound's ability to inhibit pro-inflammatory cytokines was noted in several studies, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The compound shares a triazoloquinazoline core with several analogs, differing primarily in substituent groups. Below is a comparative analysis of three closely related derivatives:
| Compound Name | Substituent at Position 1 | N-Substituent at Position 8 | Molecular Formula | Molecular Weight | Key Differences |
|---|---|---|---|---|---|
| Target Compound | (3-methylbenzyl)thio | Isopropyl | C29H29N5O2S | 519.64 | Reference compound |
| 4-Benzyl-1-[(2,5-dimethylbenzyl)thio]-N-isopropyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | (2,5-dimethylbenzyl)thio | Isopropyl | C30H31N5O2S | 533.67 | Additional methyl groups on benzyl thio |
| 1-[(4-Chlorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | (4-chlorobenzyl)thio | Isobutyl | C24H26ClN5O2S | 484.0 | Chloro substituent; isobutyl N-group |
Impact of Substituent Modifications
a) Benzyl Thioether Group
- 2,5-Dimethylbenzyl Thio () : The addition of methyl groups at positions 2 and 5 increases steric hindrance and lipophilicity, which may improve membrane permeability but reduce solubility .
- Chlorine also increases molecular weight and logP significantly .
b) N-Substituent at Position 8
- Isopropyl vs. Isobutyl : The isobutyl group in ’s compound introduces greater steric bulk compared to isopropyl, which could affect binding pocket interactions. Isobutyl’s branched structure may reduce metabolic clearance rates .
c) Core Modifications
- describes a derivative with a tert-butylamino-acetamide side chain, highlighting the scaffold’s versatility for functionalization. Such modifications can drastically alter pharmacokinetic profiles .
Theoretical QSAR Considerations
Using molecular descriptors (e.g., van der Waals volume, electronic parameters) as outlined in :
- Electron-Withdrawing Groups (e.g., chloro) : Reduce electron density, possibly stabilizing the compound against oxidation but reducing interaction with electron-deficient targets .
- Steric Effects: Bulkier substituents (e.g., 2,5-dimethylbenzyl) may hinder rotation or binding to planar active sites, as suggested by chromatographic retention studies in flavonoid analogs () .
Q & A
Basic Synthesis Strategies
Q: What are the established synthetic routes for preparing 4-benzyl-N-isopropyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide? A: The synthesis typically involves:
Core Formation : Cyclization of 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide with carbonyldiimidazole (CDI) to form the triazoloquinazoline core .
Thioether Functionalization : Alkylation with N-(tert-butyl)-2-chloroacetamide or analogous reagents to introduce the (3-methylbenzyl)thio group .
Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the product .
Key Considerations : Optimize reaction time (6–12 hours) and temperature (60–80°C) to minimize side products like over-alkylated derivatives .
Structural Confirmation Techniques
Q: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound? A:
Advanced Optimization of Reaction Conditions
Q: How can researchers optimize reaction yields when introducing the (3-methylbenzyl)thio group? A:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol intermediate .
- Catalysis : Add catalytic KI (0.1–0.5 eq) to accelerate alkylation via halogen exchange .
- Temperature Control : Maintain 60–70°C to balance reaction rate and byproduct formation .
Data-Driven Approach : Apply Design of Experiments (DoE) to test variables like solvent ratio, temperature, and catalyst loading .
Contradictory Spectroscopic Data Analysis
Q: How should researchers address discrepancies in NMR assignments for the triazoloquinazoline core? A:
- Step 1 : Compare experimental 1H NMR shifts with DFT-calculated chemical shifts for possible conformers .
- Step 2 : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping aromatic signals .
- Case Study : In [1,2,4]triazolo[4,3-a]quinazolines, δ 7.3–7.5 ppm may indicate either C6-H or C8-H; NOESY can distinguish spatial proximity to the benzyl group .
Computational Modeling for Activity Prediction
Q: What computational strategies predict the biological activity of this compound? A:
Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
QSAR Analysis : Train models on triazoloquinazoline derivatives with known IC50 values to correlate substituents (e.g., benzyl vs. chlorobenzyl) with activity .
ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP, BBB permeability) .
Handling Stability and Degradation Issues
Q: What are common stability challenges for this compound, and how can they be mitigated? A:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioether group .
- Hydrolysis : Avoid aqueous buffers at pH > 8, which may cleave the carboxamide .
- Analytical Monitoring : Use HPLC-MS to detect degradation products (e.g., sulfoxide formation) .
Comparative Structure-Activity Relationship (SAR) Studies
Q: How does the (3-methylbenzyl)thio group influence activity compared to other substituents? A:
Reproducibility Challenges in Multi-Step Synthesis
Q: Why might researchers struggle to reproduce reported yields, and how can this be resolved? A:
- Critical Factors :
- Troubleshooting :
Advanced Pharmacological Profiling
Q: What in vitro assays are recommended for evaluating this compound’s therapeutic potential? A:
- Kinase Inhibition : Use HTRF® kinase assays (e.g., EGFR, VEGFR2) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) with MTT assays .
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) using nephelometry .
Data Interpretation : Normalize activity to positive controls (e.g., staurosporine for kinase assays) .
Resolving Contradictory Biological Data
Q: How should conflicting results between enzyme inhibition and cell-based assays be addressed? A:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
